4-Bromo-2-nitrotoluene

Organic Synthesis Purification Physical Chemistry

Ensure regiochemical precision with 4-Bromo-2-nitrotoluene (CAS 60956-26-5). The para-bromo/ortho-nitro substitution pattern is non-interchangeable with isomers—substituting 2-bromo-4-nitrotoluene leads to divergent reactivity and failed syntheses. This regioisomer is the proven precursor for 6-bromoindole via Batcho-Leimgruber synthesis, 4-bromo-2-nitrobenzaldehyde via Sandmeyer route (89% yield), and ziprasidone intermediate 4-bromo-2-nitrophenyl acetic acid (patent CN102718659B, 70–90% yields). Its bromine is activated for Pd-catalyzed Suzuki, Stille, and Heck couplings. Specify CAS 60956-26-5 for reproducible, publication-grade results.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 60956-26-5
Cat. No. B1266186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitrotoluene
CAS60956-26-5
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
InChIKeyKZNXALJXBRSMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitrotoluene (CAS 60956-26-5) – Baseline Overview for Scientific Procurement


4-Bromo-2-nitrotoluene is a nitro-substituted aromatic compound, belonging to the class of bromonitrotoluenes, with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a solid at room temperature, characterized by a melting point range of 45–48 °C and a boiling point of 130 °C at 12 mmHg . The compound features a bromine atom at the para-position relative to the methyl group and a nitro group at the ortho-position, a substitution pattern that dictates its distinct reactivity profile . It serves as a versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions and nitro-group transformations .

Why Generic Substitution Fails: The Case for Specifying 4-Bromo-2-nitrotoluene (CAS 60956-26-5)


Within the family of bromonitrotoluene isomers, the specific positioning of the bromine and nitro substituents relative to the methyl group dictates both the compound's physical properties and its chemical reactivity . Simple substitution with a different isomer, such as 2‑bromo‑4‑nitrotoluene or 4‑bromo‑3‑nitrotoluene, is not chemically equivalent. These isomers exhibit markedly different melting points, which directly impact purification protocols and handling requirements . Furthermore, the distinct substitution pattern of 4‑bromo‑2‑nitrotoluene governs its regioselectivity in subsequent transformations, including electrophilic aromatic substitution, nucleophilic displacement, and cross‑coupling reactions, leading to different product outcomes and yields . Therefore, for reproducible results in multi‑step syntheses where this specific regioisomer is required, precise specification of CAS 60956‑26‑5 is essential.

4-Bromo-2-nitrotoluene (CAS 60956-26-5) – Quantified Differentiation Evidence Guide


Melting Point Differentiation: A Critical Physical Property for Isolation and Handling

4‑Bromo‑2‑nitrotoluene exhibits a melting point range of 45–48 °C, which is substantially lower than that of the closely related isomer 2‑bromo‑4‑nitrotoluene (melting point 76–77 °C) [1]. This difference of approximately 30 °C directly impacts the compound's physical state at room temperature and influences purification strategies such as recrystallization or trituration. While both compounds are solids, the lower melting point of 4‑bromo‑2‑nitrotoluene facilitates its handling and dissolution in organic solvents, potentially reducing energy requirements for melting during processing .

Organic Synthesis Purification Physical Chemistry

Regioselective Synthesis Yield: High-Efficiency Preparation from Readily Available Precursors

A reported synthetic procedure for 4‑bromo‑2‑nitrotoluene via diazotization of 4‑amino‑2‑nitrotoluene and subsequent Sandmeyer reaction with CuBr/HBr affords the product in 89% isolated yield . This represents a high-yielding, regioselective route that directly competes with alternative methods (e.g., direct bromination of o‑nitrotoluene), which may produce isomeric mixtures and require chromatographic separation, thereby lowering overall yield and increasing purification costs . The 89% yield is a benchmark for evaluating the efficiency of a supply chain or in-house synthesis.

Synthetic Methodology Process Chemistry Intermediates

Downstream Application Yield: Proven Efficiency in Multi-Step Transformations

In a patent describing the synthesis of 4‑bromo‑2‑nitrophenyl acetic acid, a key pharmaceutical intermediate, 4‑bromo‑2‑nitrotoluene was employed as a starting material. The overall yield for the conversion to the target acid was reported to be in the range of 70–90% [1]. This high yield range demonstrates the compound's reliability as a building block in complex, multi‑step sequences. While no direct comparator yield is provided in the same patent, class‑level knowledge suggests that alternative regioisomers could lead to different reactivity patterns and potentially lower yields due to steric or electronic mismatches in subsequent steps.

Pharmaceutical Intermediates Process Development Synthetic Efficiency

4-Bromo-2-nitrotoluene (CAS 60956-26-5) – Best-Fit Research and Industrial Application Scenarios


Scalable Synthesis of 4‑Bromo‑2‑nitrobenzaldehyde and Related Intermediates

The compound serves as a direct precursor to 4‑bromo‑2‑nitrobenzaldehyde, a versatile intermediate for heterocycle synthesis (e.g., indoles, quinolines). The high-yielding Sandmeyer route (89% yield) ensures cost-effective access to this aldehyde, which is otherwise challenging to prepare regioselectively from alternative isomers. This makes 4‑bromo‑2‑nitrotoluene the preferred starting material for projects requiring this specific substitution pattern.

Preparation of 6‑Bromoindole via Batcho‑Leimgruber Indole Synthesis

4‑Bromo‑2‑nitrotoluene is a key starting material in the Batcho‑Leimgruber synthesis of 6‑bromoindole . 6‑Bromoindole is a crucial building block for natural product synthesis (e.g., communesins, eusynstyelamide A) and pharmaceutical research [1]. The defined substitution pattern of 4‑bromo‑2‑nitrotoluene ensures the correct regiochemistry in the final indole product, which cannot be achieved using 2‑bromo‑4‑nitrotoluene or 5‑bromo‑2‑nitrotoluene.

Manufacture of 4‑Bromo‑2‑nitrophenyl Acetic Acid for APIs

As demonstrated in patent CN102718659B, 4‑bromo‑2‑nitrotoluene is the starting material of choice for the synthesis of 4‑bromo‑2‑nitrophenyl acetic acid, an intermediate for atypical antipsychotic drugs like ziprasidone . The patent reports overall yields of 70–90%, underscoring the compound's suitability for industrial‑scale API intermediate production. Alternative regioisomers would yield different (and likely undesired) phenyl acetic acid derivatives.

Cross‑Coupling Reactions in Medicinal Chemistry

The bromine atom in 4‑bromo‑2‑nitrotoluene is activated for palladium‑catalyzed cross‑coupling reactions (Suzuki, Stille, Heck) . The presence of the ortho‑nitro group, however, can influence the electronic properties of the ring and the reactivity of the bromine, offering a unique reactivity profile compared to other bromonitrotoluene isomers [1]. This makes it a valuable building block for constructing diverse biaryl and styrenyl scaffolds in drug discovery programs.

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